molecular formula C9H10ClF3N2 B14839066 3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine

3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine

Cat. No.: B14839066
M. Wt: 238.64 g/mol
InChI Key: HYBPAOFGJCJYAD-UHFFFAOYSA-N
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Description

3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine is an organic compound that contains a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with a suitable amine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridine derivative is reacted with an amine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups on the pyridine ring enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]propan-1-amine

InChI

InChI=1S/C9H10ClF3N2/c10-8-7(9(11,12)13)6(2-1-4-14)3-5-15-8/h3,5H,1-2,4,14H2

InChI Key

HYBPAOFGJCJYAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CCCN)C(F)(F)F)Cl

Origin of Product

United States

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